![molecular formula C33H26N2O3 B306030 2-amino-4-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B306030.png)
2-amino-4-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-4H-benzo[h]chromene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-4-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-4H-benzo[h]chromene-3-carbonitrile is a chemical compound that belongs to the class of benzo[h]chromene derivatives. This compound has gained significant attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 2-amino-4-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-4H-benzo[h]chromene-3-carbonitrile involves the inhibition of various enzymes and pathways that are involved in the progression of diseases. This compound has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. It also inhibits the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-amino-4-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-4H-benzo[h]chromene-3-carbonitrile has been shown to have various biochemical and physiological effects. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also has anti-inflammatory properties and has been shown to reduce the production of inflammatory mediators. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-amino-4-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-4H-benzo[h]chromene-3-carbonitrile in lab experiments include its potential therapeutic properties and its ability to inhibit various enzymes and pathways that are involved in the progression of diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the research on 2-amino-4-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-4H-benzo[h]chromene-3-carbonitrile. Some of these directions include:
1. Further studies to determine the safety and efficacy of this compound in humans.
2. Development of new analogs of this compound with improved therapeutic properties.
3. Studies to determine the mechanism of action of this compound in various diseases.
4. Investigation of the potential of this compound in combination therapy with other drugs.
5. Studies to determine the pharmacokinetics and pharmacodynamics of this compound in humans.
Conclusion:
2-amino-4-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-4H-benzo[h]chromene-3-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and inflammation. Further research is needed to determine the safety and efficacy of this compound in humans and to develop new analogs with improved therapeutic properties.
Synthesemethoden
The synthesis of 2-amino-4-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-4H-benzo[h]chromene-3-carbonitrile involves the reaction of 4-hydroxybenzaldehyde, naphthalen-1-ylmethanol, and ethyl cyanoacetate in the presence of a catalyst. The resulting product is then subjected to amination with the help of ammonia gas to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2-amino-4-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-4H-benzo[h]chromene-3-carbonitrile has been extensively studied in scientific research due to its potential therapeutic properties. This compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and inflammation.
Eigenschaften
Produktname |
2-amino-4-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-4H-benzo[h]chromene-3-carbonitrile |
---|---|
Molekularformel |
C33H26N2O3 |
Molekulargewicht |
498.6 g/mol |
IUPAC-Name |
2-amino-4-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-4H-benzo[h]chromene-3-carbonitrile |
InChI |
InChI=1S/C33H26N2O3/c1-2-36-30-18-23(15-17-29(30)37-20-24-11-7-10-21-8-3-5-12-25(21)24)31-27-16-14-22-9-4-6-13-26(22)32(27)38-33(35)28(31)19-34/h3-18,31H,2,20,35H2,1H3 |
InChI-Schlüssel |
DRUUZZFHUITTKM-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N)OCC5=CC=CC6=CC=CC=C65 |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N)OCC5=CC=CC6=CC=CC=C65 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.